molecular formula C21H27N5O9S2 B049767 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 947692-13-9

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No. B049767
M. Wt: 557.6 g/mol
InChI Key: LTINZAODLRIQIX-ZFEISNGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar cephalosporin compounds involves multiple steps, including acylation, protection of functional groups, and esterification. In one study, benzhydryl derivatives were prepared by hydrolyzing 7-amino cephalosporanic acid, protecting amino, and following with esterification, reaching yields up to 84.6% (Deng Fu-li, 2007). This method indicates the complex nature of synthesizing this class of compounds.

Molecular Structure Analysis

The molecular structure of cephalosporins is characterized by the β-lactam ring, which is crucial for their antibacterial activity. The detailed study of pseudopolymorphism in solid forms of related compounds demonstrates the importance of crystal water and the transition between hydrated and anhydrous forms, impacting the molecular structure significantly (K. Ashizawa et al., 1989).

Chemical Reactions and Properties

Cephalosporins undergo various chemical reactions, including β-elimination and acylation, which are crucial for their biological activity. The synthesis process typically involves complex reactions tailored to protect the β-lactam core while introducing various side chains (Yuan Zhe-dong, 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal form, are significant for the pharmacological profile of cephalosporins. Studies show that different hydrated forms of these compounds have distinct physical characteristics and phase transitions related to their water content (K. Ashizawa et al., 1989).

Scientific Research Applications

Analytical Method Development

  • A study by Szlagowska et al. (2010) developed and validated a high-performance liquid chromatography (HPLC) method for the determination of cefuroxime, a compound closely related to the specified chemical, in human plasma. This method aids in pharmacokinetic studies following oral administration of its ester form, illustrating the compound's use in analytical chemistry for drug monitoring and pharmacokinetic analysis (Szlagowska, Kaza, & Rudzki, 2010).

Synthesis and Characterization

  • Deng Fu-li (2007) described the synthesis of a compound structurally similar to the specified chemical, demonstrating its potential for producing novel cephalosporin derivatives. This research highlights the significance of such compounds in the synthesis of new antibiotics (Deng, 2007).
  • Lorena Blau et al. (2008) reported on the synthesis and NMR characterization of a new cephalosporin derivative, which can be used as a carrier for a range of drugs. This finding shows the utility of such compounds in drug delivery systems (Blau et al., 2008).

Application in Antibiotic Development

  • Jiang Huan-feng (2007) conducted a study on the synthesis of Ceftizoxime alapivoxil, starting from a chemical structure similar to the specified compound. This research contributes to the development of new antibiotics (Jiang, 2007).

Drug-Drug Interaction and Binding Studies

  • A study by Ikpeazu et al. (2017) focused on the in silico determination of binding free energy and bonding interactions of cefovecin, a structurally analogous compound, with lipase from Pseudomonas aeruginosa. This research is crucial in understanding drug-protein interactions and helps in drug design (Ikpeazu, Igwe, & Otuokere, 2017).

Drug Formulation and Delivery

  • K. Machiya et al. (2008) investigated the crystallization of a cephalosporin antibiotic structurally related to the specified compound. Their research into the formation of spherical agglomerates is vital for developing injectable drug forms (Machiya et al., 2008).

properties

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINZAODLRIQIX-ZFEISNGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefpodoxime proxetil

CAS RN

947692-13-9, 87239-81-4
Record name anti-Cefpodoxime proxetil
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Record name cefpodoxime proxetil
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)
Source European Chemicals Agency (ECHA)
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Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTI-CEFPODOXIME PROXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9VK627SN2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 6
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.